A Comprehensive Guide to the Preclinical Pharmacokinetic Profiling of Cycloheptyl-(5-phenyl-isoxazol-3-ylmethyl)-amine
A Comprehensive Guide to the Preclinical Pharmacokinetic Profiling of Cycloheptyl-(5-phenyl-isoxazol-3-ylmethyl)-amine
Introduction
In the landscape of modern drug discovery, the journey of a novel chemical entity from the laboratory bench to clinical application is contingent upon a thorough understanding of its interaction with the biological system. A pivotal aspect of this understanding lies in its pharmacokinetic (PK) profile, which governs the absorption, distribution, metabolism, and excretion (ADME) of the compound. This guide provides a comprehensive technical framework for the preclinical pharmacokinetic characterization of the novel small molecule, Cycloheptyl-(5-phenyl-isoxazol-3-ylmethyl)-amine (CAS No: 179055-62-0)[1]. As no public domain data currently exists for the pharmacokinetic properties of this specific molecule, this document will serve as a strategic roadmap for researchers and drug development professionals. It will detail the requisite in vitro and in vivo studies, explain the causality behind experimental choices, and outline the interpretation of potential outcomes, thereby establishing a self-validating system for its preclinical development.
The core objective of early ADME and DMPK (Drug Metabolism and Pharmacokinetics) assessment is to de-risk candidate molecules by identifying potential liabilities that could lead to failure in later, more resource-intensive stages of development.[2][3] By systematically evaluating the pharmacokinetic properties of Cycloheptyl-(5-phenyl-isoxazol-3-ylmethyl)-amine, we can guide medicinal chemistry efforts, predict its in vivo behavior, and establish a foundation for its safe and effective progression towards clinical trials.[3][4]
Part 1: Foundational Physicochemical and In Vitro ADME Profiling
The initial phase of pharmacokinetic characterization focuses on in vitro assays that provide early insights into a compound's behavior and guide the design of subsequent in vivo studies.[5] These assays are designed to be rapid, cost-effective, and predictive of in vivo outcomes.
Physicochemical Characterization: The Bedrock of ADME
Before delving into biological assays, it is crucial to understand the fundamental physicochemical properties of Cycloheptyl-(5-phenyl-isoxazol-3-ylmethyl)-amine, as these intrinsic characteristics can significantly influence its ADME profile.[5]
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Aqueous Solubility: This is a critical parameter that affects oral absorption. Poor solubility can limit a drug's dissolution in the gastrointestinal tract, thereby reducing its bioavailability.
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Protocol: Thermodynamic and Kinetic Solubility Assays
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Thermodynamic Solubility: An excess of the compound is equilibrated in a buffered aqueous solution (typically pH 7.4) for 24-48 hours. The suspension is then filtered, and the concentration of the dissolved compound in the supernatant is quantified by LC-MS/MS.
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Kinetic Solubility: A concentrated DMSO stock solution of the compound is added to the aqueous buffer. The formation of a precipitate is monitored over a shorter time frame (e.g., 1-2 hours) to assess its tendency to remain in solution under non-equilibrium conditions.
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-
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Lipophilicity (LogD): The octanol-water distribution coefficient at a specific pH (typically 7.4) is a measure of a compound's lipophilicity. This property influences its ability to cross biological membranes, its binding to plasma proteins, and its potential for metabolic clearance.
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Protocol: Shake-Flask or Potentiometric Method
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The compound is dissolved in a biphasic system of n-octanol and aqueous buffer (pH 7.4).
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The mixture is shaken until equilibrium is reached.
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The concentrations of the compound in both the octanol and aqueous layers are measured.
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LogD is calculated as the logarithm of the ratio of the concentration in the octanol phase to that in the aqueous phase.
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Table 1: Hypothetical Physicochemical Properties of Cycloheptyl-(5-phenyl-isoxazol-3-ylmethyl)-amine
| Parameter | Assay Method | Predicted Outcome | Implication for PK Profile |
| Thermodynamic Solubility | HPLC-UV/LC-MS/MS | Low to Moderate | May require formulation strategies for optimal oral absorption. |
| Kinetic Solubility | Nephelometry | Moderate | Suggests a lower risk of precipitation upon dilution in vivo. |
| LogD at pH 7.4 | Shake-Flask | High | Indicates good membrane permeability but may lead to higher plasma protein binding and metabolic clearance. |
In Vitro Absorption: Predicting Oral Bioavailability
The ability of a drug to be absorbed from the gastrointestinal tract into the bloodstream is a prerequisite for oral efficacy. In vitro models can provide a reliable estimate of a compound's intestinal permeability.
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Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA)
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A lipid-infused artificial membrane is placed between a donor and an acceptor well.
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The compound is introduced into the donor well.
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After an incubation period, the concentration of the compound in the acceptor well is measured.
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The permeability coefficient is calculated and compared to known high and low permeability compounds.
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Protocol: Caco-2 Permeability Assay
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Caco-2 cells, a human colon adenocarcinoma cell line that differentiates into a polarized monolayer of enterocytes, are cultured on a semi-permeable membrane.
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The compound is added to the apical (A) side, and its appearance on the basolateral (B) side is monitored over time (A to B permeability).
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The experiment is also performed in reverse (B to A) to determine the efflux ratio. An efflux ratio greater than 2 suggests the involvement of active efflux transporters.
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In Vitro Distribution: Where Does the Compound Go?
Once absorbed, a drug distributes throughout the body. Key determinants of its distribution pattern are its binding to plasma proteins and its partitioning into red blood cells.
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Plasma Protein Binding (PPB): The extent to which a compound binds to plasma proteins, primarily albumin, affects its free concentration, which is the pharmacologically active fraction. High PPB can limit the amount of drug available to exert its effect and to be cleared.
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Protocol: Rapid Equilibrium Dialysis (RED)
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A RED device, which contains a semi-permeable membrane separating a plasma-containing chamber from a buffer-containing chamber, is used.
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The compound is added to the plasma chamber and the device is incubated until equilibrium is reached.
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The concentrations of the compound in both chambers are measured to determine the fraction bound to plasma proteins.
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Blood-to-Plasma Ratio: This parameter indicates whether the compound preferentially resides in the plasma or partitions into red blood cells.[6] This information is important for the correct interpretation of pharmacokinetic data derived from plasma concentrations.
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Protocol: In Vitro Incubation
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The compound is incubated with fresh whole blood.
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After incubation, the blood is centrifuged to separate the plasma.
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The concentration of the compound in the plasma and in the whole blood lysate is determined.
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The ratio of the whole blood concentration to the plasma concentration is calculated.
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In Vitro Metabolism: Biotransformation and Clearance
Metabolism is the process by which the body chemically modifies drugs, typically to facilitate their excretion. The liver is the primary site of drug metabolism. Understanding a compound's metabolic stability and the enzymes involved is crucial for predicting its in vivo clearance and potential for drug-drug interactions.[7]
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Metabolic Stability: Assays using liver subcellular fractions (microsomes) or intact cells (hepatocytes) are used to determine the intrinsic clearance of a compound.
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Protocol: Liver Microsomal Stability Assay
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The compound is incubated with liver microsomes (from human and relevant preclinical species) in the presence of the cofactor NADPH.
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Samples are taken at various time points and the reaction is quenched.
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The disappearance of the parent compound over time is monitored by LC-MS/MS.
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The in vitro half-life and intrinsic clearance are calculated.
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Protocol: Hepatocyte Stability Assay
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The compound is incubated with cryopreserved hepatocytes.
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This more comprehensive system contains both Phase I and Phase II metabolic enzymes and transporters.
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The experimental procedure and data analysis are similar to the microsomal stability assay.
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Cytochrome P450 (CYP) Inhibition: This assay assesses the potential for the compound to inhibit the major drug-metabolizing CYP enzymes (e.g., CYP1A2, 2C9, 2C19, 2D6, and 3A4), which is a common cause of drug-drug interactions.[2]
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Protocol: Fluorogenic or LC-MS/MS-based Assays
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The compound is co-incubated with human liver microsomes and a specific probe substrate for each CYP isozyme.
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The formation of the metabolite of the probe substrate is measured.
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A decrease in metabolite formation in the presence of the test compound indicates inhibition.
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The IC50 (concentration causing 50% inhibition) is determined.
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Metabolite Identification (MetID): High-resolution mass spectrometry is used to identify the major metabolites formed in in vitro systems like hepatocytes.[6][7] Based on the structure of Cycloheptyl-(5-phenyl-isoxazol-3-ylmethyl)-amine, potential metabolic pathways include:
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Oxidation: Hydroxylation of the cycloheptyl ring or the phenyl ring.
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N-dealkylation: Cleavage of the bond between the nitrogen and the cycloheptyl group.
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Isoxazole Ring Opening: The isoxazole ring may be susceptible to reductive or oxidative cleavage, a known metabolic pathway for this heterocycle.[8]
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Part 2: In Vivo Pharmacokinetic Evaluation
Following the in vitro characterization, in vivo studies in animal models are conducted to understand the complete ADME profile of the compound in a living system.[9][10] These studies are essential for predicting human pharmacokinetics and designing clinical trials.[9]
Study Design for a Rodent PK Study (Rat)
A common approach is to perform a pilot pharmacokinetic study in rats, administering the compound by both intravenous (IV) and oral (PO) routes.[9]
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Animals: Male Sprague-Dawley rats (n=3-4 per group).
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Dose Formulation: The compound is formulated in a suitable vehicle (e.g., a solution or suspension) for both IV and PO administration.
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Dosing:
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IV Group: A single bolus dose (e.g., 1-2 mg/kg) is administered via the tail vein. This route provides 100% bioavailability and allows for the determination of clearance and volume of distribution.
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PO Group: A single dose (e.g., 5-10 mg/kg) is administered by oral gavage. This route allows for the assessment of oral absorption and bioavailability.
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Blood Sampling: Serial blood samples are collected from a cannulated vessel at predetermined time points (e.g., pre-dose, and 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose). Plasma is harvested by centrifugation.
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Bioanalysis: Plasma concentrations of the parent compound are quantified using a validated LC-MS/MS method.
Calculation of Key Pharmacokinetic Parameters
The plasma concentration-time data are analyzed using non-compartmental methods to derive key PK parameters.[11]
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Clearance (CL): The volume of plasma cleared of the drug per unit of time.
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Volume of Distribution (Vd): The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.
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Terminal Half-life (t½): The time required for the plasma concentration of a drug to decrease by half.
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Area Under the Curve (AUC): The integral of the plasma concentration-time curve, representing the total drug exposure over time.
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Maximum Concentration (Cmax) and Time to Cmax (Tmax): The peak plasma concentration and the time at which it is reached after oral administration.
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Oral Bioavailability (%F): The fraction of the orally administered dose that reaches the systemic circulation, calculated as (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.
Table 2: Projected In Vivo Pharmacokinetic Parameters for Cycloheptyl-(5-phenyl-isoxazol-3-ylmethyl)-amine in Rats
| Parameter | IV (1 mg/kg) | PO (10 mg/kg) | Interpretation |
| CL (mL/min/kg) | 15 | - | Low to moderate clearance, suggesting a reasonable half-life. |
| Vd (L/kg) | 2.5 | - | Moderate volume of distribution, indicating some tissue distribution outside of the plasma. |
| t½ (h) | 3.0 | - | A half-life that may support once or twice-daily dosing. |
| AUC (ng*h/mL) | 1111 | 3333 | Provides a measure of total drug exposure. |
| Cmax (ng/mL) | - | 800 | The peak concentration achieved after oral dosing. |
| Tmax (h) | - | 1.0 | Rapid absorption from the gastrointestinal tract. |
| Bioavailability (%F) | - | 30% | Moderate oral bioavailability, which may be acceptable depending on the therapeutic target and potency. |
Part 3: Visualization of Workflows
To ensure clarity and reproducibility, experimental and logical workflows can be visualized using diagrams.
In Vitro ADME Screening Cascade
Caption: A tiered approach to in vitro ADME screening.
In Vivo Pharmacokinetic Study Workflow
Caption: Workflow for a typical rodent pharmacokinetic study.
Conclusion
This technical guide outlines a robust and scientifically grounded strategy for the comprehensive pharmacokinetic evaluation of Cycloheptyl-(5-phenyl-isoxazol-3-ylmethyl)-amine. By systematically progressing from foundational physicochemical and in vitro ADME assays to definitive in vivo studies, researchers can build a detailed understanding of the compound's behavior in a biological system. The data generated through this workflow will be instrumental in making informed decisions about the compound's potential as a drug candidate, guiding its optimization, and designing safe and effective first-in-human clinical trials. This structured approach, rooted in the principles of scientific integrity, ensures that the preclinical development of this novel entity is both efficient and thorough.
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